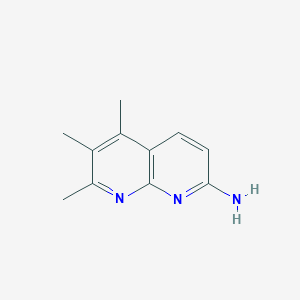

5,6,7-Trimethyl-1,8-naphthyridin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "5,6,7-Trimethyl-1,8-naphthyridin-2-amine" and its derivatives involves various chemical modification techniques of pyridine derivatives and condensation processes. For instance, Shiozawa et al. (1984) synthesized related naphthyridine derivatives by modifying pyridine derivatives and employing condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). This demonstrates the flexibility in synthetic routes that can be adapted for the synthesis of naphthyridine derivatives.

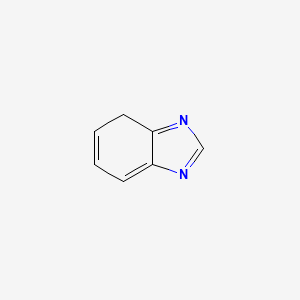

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives, including "5,6,7-Trimethyl-1,8-naphthyridin-2-amine," has been extensively studied through X-ray diffraction analysis, revealing insights into their hydrogen bonding and supramolecular architectures. Studies by Jin et al. (2011) and others have highlighted the role of noncovalent weak interactions in the crystal packing of these compounds, underscoring the importance of hydrogen bonds in their structural configuration (Jin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "5,6,7-Trimethyl-1,8-naphthyridin-2-amine" derivatives encompasses a range of reactions, including amination and formation of σ-adducts with amide ions. Haak et al. (1981) explored the amination of naphthyridines, providing valuable insights into their reactivity and potential for further functionalization (Haak et al., 1981).

Physical Properties Analysis

The physical properties of "5,6,7-Trimethyl-1,8-naphthyridin-2-amine" derivatives are influenced by their molecular structure and hydrogen bonding. The studies reveal diverse crystalline forms and supramolecular architectures, which are critical for understanding the compound's solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including their electrochemical and photochromic properties, have been a subject of research. For example, York and Evans (2010) reported on the photochromic properties of a related naphthyridine derivative, emphasizing the compound's potential in applications requiring light-responsive materials (York & Evans, 2010).

Applications De Recherche Scientifique

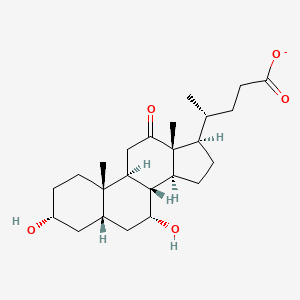

Hydrogen Bonding and Supramolecular Architecture

Studies focusing on hydrogen bonding between 5,6,7-Trimethyl-1,8-naphthyridin-2-amine and various acidic compounds have improved our understanding of its role in binding with these compounds. Anhydrous and hydrated multicomponent crystals of this compound have been prepared with different acids, demonstrating its significance in forming organic salts through hydrogen bonding and crystal packing, which is crucial in the development of new materials and pharmaceuticals (Jin et al., 2010).

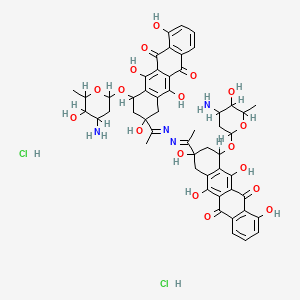

DNA Binding and Potential for Gene Detection

A 1,8-naphthyridine derivative with a positively charged side-chain, related to 5,6,7-Trimethyl-1,8-naphthyridin-2-amine, shows potential in binding to AP site-containing DNA duplexes. This derivative demonstrates strong binding affinity, which is significant for the development of DNA-binding ligands suitable for gene detection and potentially for targeted drug delivery (Ichihashi et al., 2008).

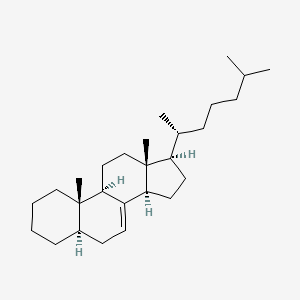

Catalysis in Organic Synthesis

The compound has been studied in the context of highly regioselective Friedländer annulations with unmodified ketones, employing novel amine catalysts. This research is crucial for the synthesis of heterocycles like quinolines and 1,8-naphthyridines, which are important in various chemical and pharmaceutical industries (Dormer et al., 2003).

Tautomerization and Nonlinear Optical Properties

DFT calculations on amine-imine tautomerization in derivatives of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine reveal insights into their molecular geometries, electronic properties, and nonlinear optical (NLO) properties. Such studies are vital for understanding the photochromic properties and potential applications in optical technologies (Wazzan & Safi, 2017).

Binding Affinity and Thermodynamic Characterization

Research has also been conducted on the binding affinity of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine and its derivatives to cytosine in DNA duplexes. These studies provide valuable insights into the thermodynamic parameters of binding, which could have implications in the design of novel DNA-targeting drugs (Sato et al., 2009).

Propriétés

IUPAC Name |

5,6,7-trimethyl-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZNDZVOGHOUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)N=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429458 | |

| Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7-Trimethyl-1,8-naphthyridin-2-amine | |

CAS RN |

69587-84-4 | |

| Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

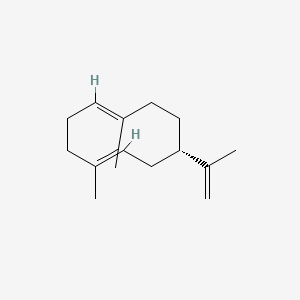

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)

![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)